molecular formula C21H40N2O5SSi2 B13907277 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13907277
M. Wt: 488.8 g/mol
InChI Key: OTRKFKREBPGFCB-VDHUWJSZSA-N
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Description

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes tert-butyl(dimethyl)silyl groups, which are often used to protect hydroxyl groups during chemical reactions.

Properties

Molecular Formula

C21H40N2O5SSi2

Molecular Weight

488.8 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C21H40N2O5SSi2/c1-20(2,3)30(7,8)27-16-14(13-24)26-18(23-12-11-15(25)22-19(23)29)17(16)28-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,29)/t14-,16-,17-,18-/m1/s1

InChI Key

OTRKFKREBPGFCB-VDHUWJSZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the oxolan ring and subsequent attachment of the pyrimidin-4-one moiety. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfanylidenepyrimidin-4-one moiety can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protective groups or functional groups using reagents like tetrabutylammonium fluoride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other silyl-protected hydroxyl-containing molecules and pyrimidin-4-one derivatives. Compared to these compounds, 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one offers unique advantages such as enhanced stability and specific reactivity due to its tert-butyl(dimethyl)silyl groups. This makes it particularly valuable in applications requiring precise control over chemical reactions and molecular interactions.

Biological Activity

The compound 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring and protective silyl groups. This article delves into its biological activity, synthesis, and potential applications based on existing literature.

Structural Characteristics

The compound features several notable structural elements:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is often involved in biological activity.
  • Hydroxymethyl Oxolane Moiety : Contributes to the reactivity and stability of the compound.
  • Tert-butyl(dimethyl)silyl Groups : These groups enhance solubility and protect reactive sites during chemical reactions.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Interaction with enzymes critical for nucleic acid synthesis.
  • Inhibition of cellular pathways that support tumor growth and viral replication.

Synthesis

The synthesis of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps:

  • Formation of the Pyrimidine Core : Utilizing appropriate reactants to construct the pyrimidine framework.
  • Introduction of Hydroxymethyl and Silyl Groups : Protecting groups are added to enhance stability during further reactions.
  • Final Modifications : Adjustments are made to optimize biological activity and solubility.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructure HighlightsUnique Features
4-amino-1-(2R,3R,4R)-4-(tert-butyldimethylsilyl)oxyContains an amino group enhancing biological activityPotential anticancer properties
5'-O-(tert-butyldimethylsilyl)thymidineThymidine base with silylationUsed as a pharmaceutical intermediate

Case Studies

Although direct case studies on this specific compound are scarce, several studies on related compounds highlight their potential:

  • Antiviral Studies : Research has shown that pyrimidine derivatives can significantly reduce viral load in cell cultures.
  • Cancer Research : Investigations into similar silylated compounds have revealed their efficacy in inhibiting tumor growth in animal models.

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